Cas no 64028-63-3 (5-Norbornene-2-carboxylic tetrahydrofurfurylester)

5-Norbornene-2-carboxylic tetrahydrofurfurylester is a specialized norbornene derivative featuring a tetrahydrofurfuryl ester functional group. This compound is valued for its reactivity in polymerization processes, particularly in ring-opening metathesis polymerization (ROMP), due to the strained norbornene ring structure. The tetrahydrofurfuryl ester moiety enhances solubility in organic solvents and may influence polymer properties such as flexibility and adhesion. Its bifunctional nature makes it useful in synthesizing advanced polymeric materials, including adhesives, coatings, and functionalized resins. The product is typically handled under controlled conditions due to its sensitivity to moisture and light. Suitable for research and industrial applications requiring tailored polymer architectures.
5-Norbornene-2-carboxylic tetrahydrofurfurylester structure
64028-63-3 structure
Product Name:5-Norbornene-2-carboxylic tetrahydrofurfurylester
CAS No:64028-63-3
MF:C13H18O3
MW:222.280224323273
MDL:MFCD08704205
CID:58118
PubChem ID:44228784
Update Time:2025-10-30

5-Norbornene-2-carboxylic tetrahydrofurfurylester Chemical and Physical Properties

Names and Identifiers

    • (Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
    • 5-Norbornene-2-carboxylic tetrahydrofurfuryl ester
    • oxolan-2-ylmethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
    • AC-4849
    • L836
    • DTXSID90657946
    • (Tetrahydrofuran-2-yl)methylbicyclo[2.2.1]hept-5-ene-2-carboxylate
    • 64028-63-3
    • FT-0659399
    • OXOLAN-2-YLMETHYL BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLATE
    • AKOS016014087
    • (Oxolan-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
    • A834619
    • 5-Norbornene-2-carboxylic tetrahydrofurfurylester
    • MDL: MFCD08704205
    • Inchi: 1S/C13H18O3/c14-13(16-8-11-2-1-5-15-11)12-7-9-3-4-10(12)6-9/h3-4,9-12H,1-2,5-8H2
    • InChI Key: UBCPWLMQVDVFGE-UHFFFAOYSA-N
    • SMILES: O(CC1CCCO1)C(C1CC2C=CC1C2)=O

Computed Properties

  • Exact Mass: 222.12600
  • Monoisotopic Mass: 222.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5A^2
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.158
  • Boiling Point: 323.4 °C at 760 mmHg
  • Flash Point: 133 °C
  • Refractive Index: 1.526
  • PSA: 35.53000
  • LogP: 1.92080

5-Norbornene-2-carboxylic tetrahydrofurfurylester Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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5-Norbornene-2-carboxylic tetrahydrofurfurylester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:64028-63-3)5-Norbornene-2-carboxylic tetrahydrofurfurylester
Order Number:A834619
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:30
Price ($):582.0
Email:sales@amadischem.com

Additional information on 5-Norbornene-2-carboxylic tetrahydrofurfurylester

5-Norbornene-2-carboxylic tetrahydrofurfurylester (CAS No. 64028-63-3)

5-Norbornene-2-carboxylic tetrahydrofurfurylester (CAS No. 64028-63-3) is a versatile and widely studied compound in the field of organic chemistry and materials science. This compound, also known as norbornene-2-carboxylic acid tetrahydrofurfuryl ester, is a key intermediate in the synthesis of various polymers and pharmaceuticals due to its unique chemical structure and reactivity.

The chemical structure of 5-Norbornene-2-carboxylic tetrahydrofurfurylester consists of a norbornene ring, which is a seven-membered cycloaliphatic ring, and a tetrahydrofurfuryl ester group. The norbornene ring provides high reactivity and stability, making it an ideal candidate for ring-opening metathesis polymerization (ROMP) reactions. The tetrahydrofurfuryl ester group, on the other hand, imparts additional functionality and solubility to the molecule, enhancing its versatility in various applications.

Recent research has highlighted the potential applications of 5-Norbornene-2-carboxylic tetrahydrofurfurylester in several areas. In polymer science, this compound is used as a monomer for the synthesis of high-performance polymers with tailored properties. For instance, studies have shown that polymers derived from 5-Norbornene-2-carboxylic tetrahydrofurfurylester exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for use in advanced materials such as coatings, adhesives, and electronic devices.

In the pharmaceutical industry, 5-Norbornene-2-carboxylic tetrahydrofurfurylester has gained attention as a building block for the synthesis of drug delivery systems. The unique chemical structure allows for the incorporation of functional groups that can enhance the solubility and bioavailability of drugs. Additionally, the compound's ability to undergo controlled polymerization reactions makes it an attractive candidate for the development of biodegradable polymers used in drug delivery applications.

The synthesis of 5-Norbornene-2-carboxylic tetrahydrofurfurylester typically involves the esterification of norbornene-2-carboxylic acid with tetrahydrofurfuryl alcohol. This reaction can be carried out under mild conditions using a suitable catalyst, such as p-toluenesulfonic acid or dicyclohexylcarbodiimide (DCC). The resulting product is purified through standard techniques such as column chromatography or recrystallization to ensure high purity and yield.

One of the key advantages of 5-Norbornene-2-carboxylic tetrahydrofurfurylester is its compatibility with various functional groups and polymers. This property allows for the creation of copolymers with tailored properties by incorporating different monomers into the polymer backbone. For example, copolymers containing 5-Norbornene-2-carboxylic tetrahydrofurfurylester and other functional monomers have been developed for use in biomedical applications, such as tissue engineering scaffolds and drug-eluting stents.

Recent advancements in catalysis have further expanded the utility of 5-Norbornene-2-carboxylic tetrahydrofurfurylester. Novel catalysts have been developed that enable more efficient and selective polymerization reactions, leading to improved yields and reduced by-products. These advancements have not only enhanced the industrial production of polymers but also opened up new avenues for research into novel materials with enhanced properties.

In conclusion, 5-Norbornene-2-carboxylic tetrahydrofurfurylester (CAS No. 64028-63-3) is a highly versatile compound with significant potential in both polymer science and pharmaceutical applications. Its unique chemical structure and reactivity make it an essential building block for the synthesis of advanced materials and drug delivery systems. Ongoing research continues to uncover new applications and improve synthetic methods, solidifying its importance in the field of organic chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:64028-63-3)5-Norbornene-2-carboxylic tetrahydrofurfurylester
A834619
Purity:99%
Quantity:1g
Price ($):582.0
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